Methanimidamide, N-(4-chlorophenyl)-N'-cyano-
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Overview
Description
Methanimidamide, N-(4-chlorophenyl)-N’-cyano- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes a methanimidamide group attached to a 4-chlorophenyl ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- typically involves the reaction of 4-chlorobenzonitrile with formamidine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the compound, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N-(4-chlorophenyl)-N’-cyano- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Methanimidamide, N-(4-chlorophenyl)-N’-cyano- can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methanimidamide, N-(4-chlorophenyl)-N’-cyano- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N’-(4-chlorophenyl)-N,N-dimethyl-: This compound has a similar structure but includes additional methyl groups.
Chlordimeform: Another related compound with similar applications in agriculture and research.
Uniqueness
Methanimidamide, N-(4-chlorophenyl)-N’-cyano- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59425-40-0 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-cyanomethanimidamide |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-6-11-5-10/h1-4,6H,(H,11,12) |
InChI Key |
IQGVIUSLYZJTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CNC#N)Cl |
Origin of Product |
United States |
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